N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a polycyclic aromatic compound featuring a tricyclic core with fused heterocyclic rings. Its structure includes a carboxamide group at position 5, a 2-chlorophenylmethyl substituent at the N-position, and a 4-fluorophenylmethyl group at position 7.
Properties
Molecular Formula |
C26H19ClFN5O2 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H19ClFN5O2/c27-21-6-2-1-5-17(21)14-30-25(34)19-13-20-24(31-22-7-3-4-12-32(22)26(20)35)33(23(19)29)15-16-8-10-18(28)11-9-16/h1-13,29H,14-15H2,(H,30,34) |
InChI Key |
KQNPDGBTWKOFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and pyrimidine derivatives. Key steps may involve:
Condensation Reactions: Combining benzylamines with pyrimidine derivatives under acidic or basic conditions.
Cyclization: Formation of the dipyridopyrimidine core through intramolecular cyclization.
Functional Group Modifications: Introduction of chlorobenzyl and fluorobenzyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Fluorine’s smaller size and strong electronegativity may improve binding precision in biological targets . Both compounds feature 4-fluorophenylmethyl groups, suggesting shared strategies to balance lipophilicity and electronic effects.
Alkyl vs. Aromatic Substituents :
- The analogue’s 7-pentyl chain increases hydrophobicity, favoring membrane permeability but likely reducing aqueous solubility. In contrast, the target compound’s 4-fluorophenylmethyl group at position 7 maintains aromaticity, which could enhance π-π stacking interactions in protein binding or crystal lattices .
Hydrogen-Bonding Motifs: Both compounds retain 6-imino and 2-oxo groups, enabling hydrogen-bond donor/acceptor interactions. These groups are critical for forming stable crystal structures or binding to enzymes (e.g., kinase inhibitors) .
Implications for Drug Design
- Lipophilicity : The target compound’s chloro-substituted aromatic ring may elevate its logP compared to the pentyl-containing analogue, affecting absorption and distribution.
- Synthetic Complexity : The absence of an 11-methyl group in the target compound simplifies synthesis but may reduce conformational rigidity.
Biological Activity
N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple functional groups that may confer various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 487.9 g/mol. The structure includes a tricyclic core and substituents that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chlorophenyl and fluorophenyl groups may enhance its lipophilicity and facilitate membrane penetration, leading to increased bioavailability.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to various physiological processes.
Biological Activity Studies
Recent studies have highlighted the potential applications of this compound in treating various diseases:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
Research indicated that this compound could reduce pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Compound A | Lacks fluorophenyl group | |
| Compound B | Contains a sulfur substituent | |
| Compound C | Lacks chlorophenylmethyl group |
These comparisons highlight the distinct chemical reactivity and potential biological activities attributed to the unique functional groups present in N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
